Cas no 1805456-85-2 (Methyl 3-cyano-6-methoxy-2-methylbenzoate)
Methyl 3-cyano-6-methoxy-2-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-cyano-6-methoxy-2-methylbenzoate
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- Inchi: 1S/C11H11NO3/c1-7-8(6-12)4-5-9(14-2)10(7)11(13)15-3/h4-5H,1-3H3
- InChI Key: XBSXDIJOBMXGAD-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C#N)C(C)=C1C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 281
- XLogP3: 1.8
- Topological Polar Surface Area: 59.3
Methyl 3-cyano-6-methoxy-2-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015012803-1g |
Methyl 3-cyano-6-methoxy-2-methylbenzoate |
1805456-85-2 | 97% | 1g |
1,490.00 USD | 2021-05-31 |
Methyl 3-cyano-6-methoxy-2-methylbenzoate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on Methyl 3-cyano-6-methoxy-2-methylbenzoate
Recent Advances in the Study of Methyl 3-cyano-6-methoxy-2-methylbenzoate (CAS: 1805456-85-2) in Chemical Biology and Pharmaceutical Research
Methyl 3-cyano-6-methoxy-2-methylbenzoate (CAS: 1805456-85-2) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its benzoate ester structure with cyano and methoxy functional groups, has been explored for its utility as a building block in the synthesis of more complex molecules, particularly in drug discovery and development. Recent studies have highlighted its role in the design of novel therapeutic agents, with a focus on its chemical reactivity and biological activity.
One of the key areas of interest is the compound's use in the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. Researchers have demonstrated that Methyl 3-cyano-6-methoxy-2-methylbenzoate can serve as a precursor in the development of small-molecule inhibitors that selectively target specific kinase pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into a series of potent and selective inhibitors for the JAK-STAT signaling pathway, which is implicated in autoimmune diseases and certain cancers.
In addition to its role in kinase inhibitor development, Methyl 3-cyano-6-methoxy-2-methylbenzoate has also been investigated for its potential in antimicrobial research. A recent study in Bioorganic & Medicinal Chemistry Letters explored the compound's derivatives as novel antibacterial agents. The researchers synthesized a library of derivatives and evaluated their activity against multidrug-resistant bacterial strains. The results indicated that certain derivatives exhibited promising antibacterial activity, particularly against Gram-positive bacteria, suggesting potential for further optimization and development.
The compound's chemical properties, such as its stability and reactivity, have also been a focus of recent research. A 2022 study in Organic & Biomolecular Chemistry detailed the use of Methyl 3-cyano-6-methoxy-2-methylbenzoate in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. The study highlighted the compound's compatibility with various catalytic systems, making it a versatile intermediate in synthetic chemistry.
Despite these promising findings, challenges remain in the broader application of Methyl 3-cyano-6-methoxy-2-methylbenzoate. For example, its solubility and bioavailability in biological systems need further optimization to enhance its efficacy as a therapeutic agent. Ongoing research is exploring formulation strategies, such as nanoparticle encapsulation, to address these limitations. A 2023 preprint on ChemRxiv discussed preliminary results using lipid-based nanoparticles to improve the delivery of the compound in vitro, showing enhanced cellular uptake and reduced cytotoxicity.
In conclusion, Methyl 3-cyano-6-methoxy-2-methylbenzoate (CAS: 1805456-85-2) represents a valuable scaffold in chemical biology and pharmaceutical research. Its versatility in synthetic applications and potential biological activities make it a compound of interest for future studies. Continued research into its derivatives and delivery systems will likely yield new insights and opportunities for drug development. The integration of computational modeling and high-throughput screening techniques may further accelerate the discovery of novel applications for this compound in the coming years.
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